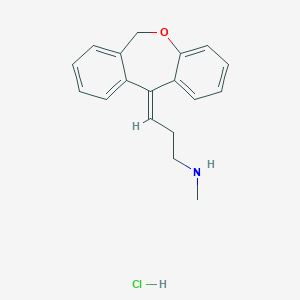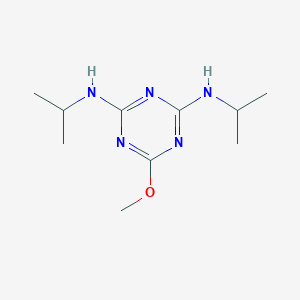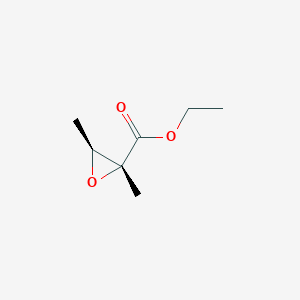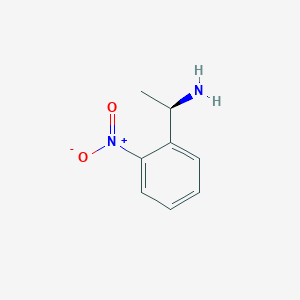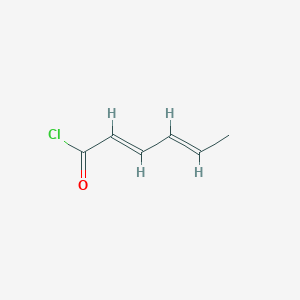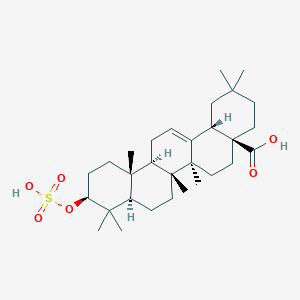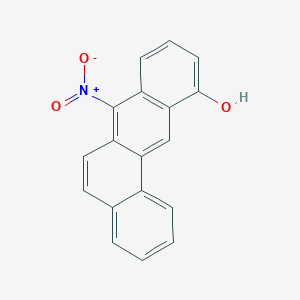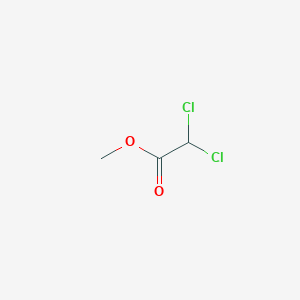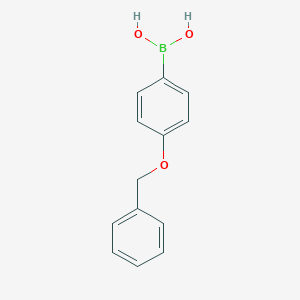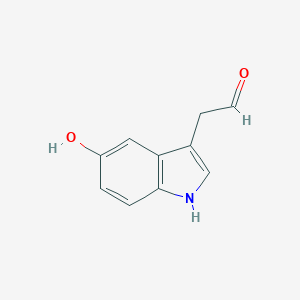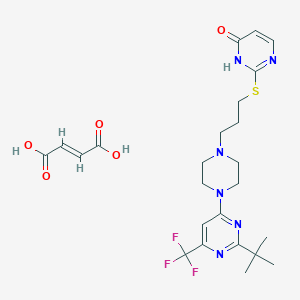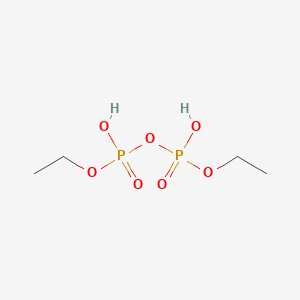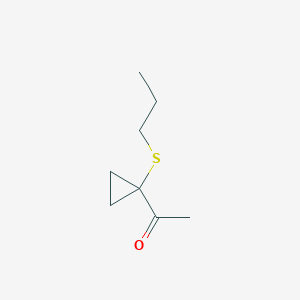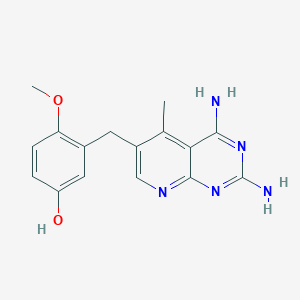
5'-Demethylpiritrexim
Overview
Description
5-Demethylpiritrexim is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is a derivative of the natural product Spiratrexim, which is known for its anti-tumor properties. 5-Demethylpiritrexim has been found to have similar properties and has been studied extensively for its potential use in cancer research.
Mechanism Of Action
The mechanism of action of 5-Demethylpiritrexim is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and division of cancer cells. This leads to the inhibition of tumor growth and the induction of apoptosis, or programmed cell death.
Biochemical And Physiological Effects
In addition to its anti-tumor properties, 5-Demethylpiritrexim has been found to have several other biochemical and physiological effects. Studies have shown that it has anti-inflammatory properties and can help to reduce inflammation in the body. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Demethylpiritrexim in lab experiments is its potential as a cancer therapy. Its anti-tumor properties make it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its complex synthesis process. This can make it difficult and expensive to obtain the compound for research purposes.
Future Directions
There are several future directions for research on 5-Demethylpiritrexim. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of its anti-inflammatory and antioxidant properties and their potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 5-Demethylpiritrexim is a complex process that involves several steps. The starting material for the synthesis is Spiratrexim, which is obtained from the plant Spiraea japonica. The first step in the synthesis involves the removal of a methyl group from Spiratrexim, which results in the formation of 5-Demethylpiritrexim. This step is typically carried out using a chemical reaction known as demethylation.
Scientific Research Applications
5-Demethylpiritrexim has been found to have several potential applications in scientific research. One area of research where this compound has been studied extensively is in cancer research. Studies have shown that 5-Demethylpiritrexim has anti-tumor properties and has been effective in inhibiting the growth of cancer cells in vitro. This makes it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-10(5-9-6-11(22)3-4-12(9)23-2)7-19-15-13(8)14(17)20-16(18)21-15/h3-4,6-7,22H,5H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIGACSDZHBYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)O)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152061 | |
| Record name | 5'-Demethylpiritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Demethylpiritrexim | |
CAS RN |
118252-38-3 | |
| Record name | 5'-Demethylpiritrexim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118252383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Demethylpiritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



